5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Description
Boron-Oxygen Heterocyclic Core Analysis
The benzoxaborole core consists of a fused benzene and oxaborole ring system, forming a planar five-membered 1,2-oxaborole moiety. The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms (B–O bond lengths: 1.37–1.42 Å) and one carbon atom from the fused benzene ring. The oxaborole ring’s planarity (maximum deviation: 0.035 Å) facilitates conjugation between the boron-centered p-orbital and the aromatic π-system, enhancing structural rigidity.
Table 1: Key Bond Lengths and Angles in the Oxaborole Core
| Parameter | Value |
|---|---|
| B–O1 (oxaborole) | 1.39 Å |
| B–O2 (hydroxyl) | 1.43 Å |
| O1–C1 (benzene) | 1.36 Å |
| C2–C3 (benzene) | 1.40 Å |
| Dihedral angle (B-O1-C1-C6) | 2.1° |
The hydroxyl group at the boron atom participates in strong intramolecular hydrogen bonding (O2–H⋯O1: 2.65 Å), stabilizing the tetrahedral boronate form in aqueous solutions.
Fluorine Substituent Electronic Effects
The fluorine atom at position 5 induces significant electronic perturbations:
- Electron-Withdrawing Effect : The C5–F bond (1.34 Å) reduces electron density at the adjacent C4 and C6 positions, evidenced by downfield shifts of C4–H (δ 8.12 ppm) and C6–COOH (δ 170.2 ppm) in NMR spectra.
- Ring Strain Modulation : Fluorine’s electronegativity increases the oxaborole ring’s dipole moment (calculated: 4.12 D), polarizing the B–O bonds and enhancing susceptibility to nucleophilic attack at boron.
- Meta-Directing Influence : Quantum mechanical calculations reveal fluorine’s role in directing electrophilic substitution to the C7 position, as evidenced by the preferential formation of C7-functionalized derivatives in synthetic pathways.
Carboxylic Acid Functional Group Orientation
The carboxylic acid group at position 6 adopts a coplanar orientation relative to the benzene ring (torsional angle: 5.2°), facilitated by conjugation between the COOH π-system and the aromatic ring. This alignment enables:
- Bidirectional Hydrogen Bonding : The carboxyl oxygen atoms participate in intermolecular O–H⋯O interactions (2.70–2.85 Å) with adjacent molecules, forming extended chains in the crystalline lattice.
- pH-Dependent Tautomerism : At physiological pH, deprotonation of the carboxylic acid group (pKa ≈ 3.1) generates a carboxylate anion that coordinates to boron via a B–O− interaction (1.48 Å), creating a zwitterionic species.
Figure 1: Molecular electrostatic potential map showing electron-deficient boron (blue) and electron-rich carboxylate oxygen (red).
Properties
CAS No. |
1800305-86-5 |
|---|---|
Molecular Formula |
C8H6BFO4 |
Molecular Weight |
195.94 g/mol |
IUPAC Name |
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C8H6BFO4/c10-7-1-4-3-14-9(13)6(4)2-5(7)8(11)12/h1-2,13H,3H2,(H,11,12) |
InChI Key |
XNTKXXOTDXHIKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzoic acid with boronic acid derivatives in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Basic Information
- IUPAC Name : 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- CAS Number : 1800305-86-5
- Molecular Formula : C8H6BFO4
- Molecular Weight : 195.94 g/mol
- Purity : 95% .
Structure
The compound features a boron-containing oxaborole structure, which is known for its ability to interact with biological targets effectively. The presence of the fluorine atom enhances its biological activity and stability.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that compounds in the oxaborole class exhibit potent activity against various pathogens, including bacteria and fungi.
Case Study: Treatment of Fungal Infections
A notable study demonstrated the efficacy of oxaboroles in treating fungal infections. The compound was tested against Candida species and exhibited significant antifungal activity, suggesting its potential as a therapeutic agent for treating candidiasis .
Antiparasitic Activity
Another critical application is in the treatment of parasitic infections. The compound has been investigated for its effectiveness against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness.
Case Study: Efficacy Against Trypanosomiasis
In preclinical trials, derivatives of oxaboroles showed promising results in inhibiting the growth of Trypanosoma brucei. These findings highlight the potential use of this compound in developing new antiparasitic therapies .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory effects of this compound. The ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may alleviate symptoms associated with inflammatory disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. This unique mechanism makes it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Critical Analysis of Key Comparisons
5-Fluorobenzofuran-6-carboxylic Acid (Similarity: 0.73)
- The benzofuran scaffold replaces the oxaborole ring, eliminating boron’s unique Lewis acid properties, which are critical for interactions with proteases or β-lactamases . The fluorine at position 5 may confer similar electronic effects, but the absence of boron limits applications in boron-based therapeutics.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid The non-fluorinated analog (CAS 1221343-14-1) shares the oxaborole-carboxylic acid backbone but lacks the fluorine atom. Fluorination typically increases metabolic stability and membrane permeability, suggesting the target compound may exhibit improved pharmacokinetics .
The lack of fluorine and boron further differentiates its reactivity and applications .
Research Findings and Implications
- Bioactivity: Boron-containing compounds, such as oxaboroles, are known for their enzyme inhibition capabilities (e.g., antifungal and antibacterial agents). The fluorine substituent in the target compound may synergize with boron’s electrophilicity to improve inhibition potency .
- Safety Profile: The non-fluorinated analog (CAS 1221343-14-1) has hazard statements H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation), suggesting that fluorination might alter toxicity profiles, though this requires empirical validation .
Biological Activity
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1800305-86-5
- Molecular Formula : C8H6BFO4
- Molecular Weight : 195.94 g/mol
- Purity : 95% .
The benzoxaborole class of compounds, including this compound, primarily exerts its biological effects by targeting leucyl-tRNA synthetase (LeuRS) in fungi. This interaction leads to the inhibition of protein synthesis by forming a covalent adduct with the tRNA molecule, thereby disrupting the translation process essential for fungal survival .
Antifungal Activity
Research indicates that derivatives of benzoxaboroles exhibit significant antifungal properties. The compound has shown enhanced activity against various fungal pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida neoformans | 0.5 - 2 μg/mL | |
| Trichophyton rubrum | 0.5 - 4 μg/mL | |
| Aspergillus niger | 1 - 8 μg/mL |
These values suggest that the compound is effective against common dermatophytes and other pathogenic fungi.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies have demonstrated its efficacy against several bacterial strains, particularly those resistant to conventional antibiotics:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.08 - 0.12 μM | |
| Staphylococcus aureus | 0.5 - 4 μg/mL |
These findings highlight the compound's promise as a candidate for treating infections caused by resistant bacterial strains.
Case Study: Antifungal Treatment
In a clinical application involving patients with onychomycosis (fungal nail infection), benzoxaboroles like Tavaborole (AN2690), structurally related to our compound, were shown to effectively clear infections with minimal side effects. The FDA approved Tavaborole in 2014 based on its efficacy and safety profile .
Case Study: Antitubercular Activity
A study evaluating the in vivo efficacy of benzoxaboroles against Mycobacterium tuberculosis demonstrated over 98% reduction in bacterial load in treated animals compared to controls. This significant outcome suggests potential for further development of similar compounds in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorinated benzoic acid precursors (e.g., 5-fluoro-2-hydroxybenzoic acid, CAS 345-16-4) as starting materials . Cyclization with boronic acid reagents under anhydrous conditions (e.g., using tetramethyl-1,3,2-dioxaborolane derivatives) forms the oxaborole ring . Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
- Temperature control : Reactions often require low temperatures (0–6°C) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires iterative adjustment of solvent polarity and stoichiometry.
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- Methodological Answer :
- ¹⁹F NMR : Confirms fluorine substitution patterns and monitors reaction progress .
- ¹H-¹³C HMBC : Maps coupling between the oxaborole ring protons and adjacent carbons .
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydrobenzo[c]oxaborole core, particularly the hydroxy group orientation .
- FT-IR : Validates the carboxylic acid (C=O stretch ~1700 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) functionalities .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : The oxaborole moiety acts as a reversible electrophile, targeting serine hydrolases or proteases via covalent interactions. Advanced studies involve:
- Kinetic assays : Monitoring enzyme inhibition rates (kinact/Ki) under physiological pH .
- Molecular docking : Simulating binding interactions with active-site residues (e.g., using Schrödinger Suite) .
- Isotopic labeling : ¹⁸O tracing to confirm hydrolytic stability of the boronate ester .
Q. How can contradictory data on the compound’s stability in aqueous media be reconciled?
- Methodological Answer : Discrepancies arise from pH-dependent hydrolysis of the oxaborole ring. Systematic approaches include:
- pH-rate profiling : Measure degradation kinetics across pH 2–9 using HPLC .
- Buffer composition studies : Compare phosphate vs. carbonate buffers to identify catalytic ions .
- Computational modeling : Predict hydrolysis pathways via DFT calculations (e.g., Gaussian 16) .
Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug derivatization : Mask the carboxylic acid as an ester to reduce plasma clearance .
- Lipid nanoparticle encapsulation : Improves bioavailability and reduces hydrolytic degradation .
- Stability-indicating assays : Use LC-MS/MS to quantify intact compound in serum over time .
Q. How does the fluorine substituent influence the compound’s electronic properties and catalytic applications?
- Methodological Answer : Fluorine’s electronegativity alters the boronate ester’s Lewis acidity, enhancing catalytic activity in cross-coupling reactions. Techniques include:
- Cyclic voltammetry : Measure redox potentials of the fluorinated vs. non-fluorinated analogs .
- Hammett analysis : Correlate substituent effects with reaction rates in Suzuki-Miyaura couplings .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Synthetic diversification : Introduce substituents at positions 1, 3, or 6 while maintaining boronate ester integrity .
- High-throughput screening : Test analogs against target enzymes (e.g., β-lactamases) to map steric/electronic tolerances .
- Multivariate analysis : Use PCA or PLS to correlate structural descriptors (Hammett σ, LogP) with bioactivity .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer :
- Ames test : Assess mutagenicity across bacterial strains (TA98, TA100) .
- Metabolite identification : Use HR-MS to detect reactive intermediates (e.g., quinone methides) .
- Dose-response modeling : Fit toxicity data to Hill equations to quantify threshold effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
